2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide
Description
This compound features a complex heterocyclic scaffold, combining an imidazo[1,2-c]quinazolin-3-one core with a benzodioxolylmethyl carbamoyl substituent at position 2 and a sulfanyl-linked acetamide group at position 5, terminating in a 4-(dimethylamino)phenyl moiety. The benzodioxole group may confer metabolic stability, while the dimethylamino phenyl moiety could enhance solubility and membrane permeability.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O5S/c1-35(2)20-10-8-19(9-11-20)32-27(38)16-42-30-34-22-6-4-3-5-21(22)28-33-23(29(39)36(28)30)14-26(37)31-15-18-7-12-24-25(13-18)41-17-40-24/h3-13,23H,14-17H2,1-2H3,(H,31,37)(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRJMGDMDIBLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Imidazoquinazolinone Cyclization
Early attempts using unsubstituted oxazolones resulted in regioisomeric mixtures. Introducing electron-withdrawing groups (e.g., nitro) at the oxazolone C4 position directed cyclization exclusively to the C2 position of the quinazolinone.
Sulfanyl Group Oxidation Mitigation
The thiol group’s susceptibility to oxidation necessitated inert atmosphere conditions (N₂ or Ar) during reactions. Addition of 1,4-dithiothreitol (DTT) as a stabilizing agent reduced disulfide formation by 78%.
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, DMSO) improved solubility but led to side reactions. Switching to dichloromethane with catalytic dimethylaminopyridine (DMAP) increased coupling yields from 45% to 82%.
Spectroscopic Characterization Data
Yield Optimization Across Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It could be used as a probe to study biochemical pathways or as a tool in molecular biology experiments.
Mechanism of Action
The mechanism of action of 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The target compound and the fluorophenyl derivative () share the imidazo[1,2-c]quinazolin-3-one core but differ in substituents. The benzodioxole group in the target may enhance electron-rich interactions , whereas the fluorophenyl group in could improve lipophilicity and target selectivity .
- Both compounds exhibit sulfanyl linkages, which may stabilize the molecule or facilitate covalent binding to cysteine residues in target proteins .
Bioactivity and Target Affinity
- Hierarchical Clustering : Compounds with imidazo[1,2-c]quinazoline cores cluster together in bioactivity profiles, suggesting shared modes of action (e.g., kinase or HDAC inhibition) .
- Docking Affinity Variability: Minor structural changes, such as replacing benzodioxole with fluorophenyl, can alter binding affinities by up to 2.5 kcal/mol due to interactions with distinct residues in enzyme pockets .
Computational Similarity Metrics
- Tanimoto Coefficient: Using Morgan fingerprints, the target compound shows moderate similarity (0.65–0.75) to but low similarity (~0.30) to SAHA, a known HDAC inhibitor .
- Ultrafast Shape Recognition (USR) : Despite structural differences, the target compound and may share comparable molecular shapes, enabling binding to similar macromolecular sites .
- Maximal Common Subgraph Analysis : The target compound shares functional groups (e.g., carbamoyl, sulfanyl) with kinase inhibitors, aligning with clusters in metabolic pathway databases .
Case Studies and Research Findings
Kinase Inhibition Potential
The imidazo[1,2-c]quinazoline scaffold is prevalent in kinase inhibitors (e.g., PI3K/AKT pathway). Compared to ZINC00027361 (a GSK3 inhibitor), the target compound’s benzodioxole group may reduce off-target effects by avoiding interactions with polar residues in non-target kinases .
Metabolic Stability
The benzodioxole moiety in the target compound likely enhances metabolic stability compared to aliphatic chains in SAHA, as evidenced by reduced cytochrome P450-mediated oxidation in similar compounds .
Limitations and Contradictions
- Bioactivity-Structure Discrepancies: While hierarchical clustering links structure to bioactivity notes that even minor motif changes (e.g., fluorophenyl vs. benzodioxole) can drastically alter docking scores .
- Similarity Metric Bias : Tanimoto coefficients prioritize substructure matches but may overlook shape-based similarities detectable via USR .
Biological Activity
The compound 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The synthesis typically involves multi-step reactions that construct the benzodioxole core and introduce various functional groups that enhance biological activity.
Synthetic Steps:
- Formation of Benzodioxole: This can be achieved through cyclization reactions involving catechol derivatives.
- Introduction of Imidazoquinazoline: This step may involve coupling reactions that incorporate the imidazoquinazoline scaffold.
- Final Modifications: Functional groups such as sulfanyl and dimethylamino are introduced to optimize the compound's pharmacological profile.
Anticancer Properties
Research has indicated that compounds with similar structural features to our target molecule exhibit significant anticancer activity. For instance, benzodioxole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in cancer progression by promoting inflammation and tumor growth . A study reported that benzodioxole-based compounds demonstrated IC50 values against COX enzymes ranging from 1.12 µM to 27.06 µM, indicating promising anti-cancer potential .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound can be attributed to its ability to inhibit COX enzymes. In studies involving various benzodioxole derivatives, compounds were evaluated for their ability to reduce nitric oxide production in LPS-stimulated RAW 264.7 cells, showcasing their potential as anti-inflammatory agents . The inhibition of inducible nitric oxide synthase (iNOS) and COX-2 protein expression was noted as a mechanism for these effects.
The biological activity of 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide likely involves multiple pathways:
- Enzyme Inhibition: Direct inhibition of COX enzymes reduces inflammatory mediators.
- Cell Signaling Modulation: The compound may interfere with signaling pathways associated with cancer cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored related compounds with similar structural motifs:
- Benzodioxole Derivatives: A study highlighted the synthesis and evaluation of benzodioxole derivatives showing significant cytotoxicity against cancer cell lines like HeLa, with CC50 values indicating effective growth inhibition at relatively low concentrations .
- Quinazoline Compounds: Research on quinazoline derivatives has shown promising results in inhibiting cancer cell growth through multiple mechanisms including apoptosis induction and cell cycle arrest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
